molecular formula C16H19N5O2 B2889745 N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine CAS No. 2034334-85-3

N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine

Cat. No.: B2889745
CAS No.: 2034334-85-3
M. Wt: 313.361
InChI Key: PERAVPIAJCXWQP-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine: is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the pyrrolidine ring is formed through cyclization reactions.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced via nucleophilic substitution reactions, where a dimethylamino group is added to the pyrazine ring.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the intermediate compound through a condensation reaction.

    Final Coupling: The final step involves coupling the pyrrolidine-pyrazine intermediate with the pyridine ring using a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyridine and pyrazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyridin-2-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone: Lacks the dimethylamino group on the pyrazine ring.

    (3-((6-Methylpyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone: Contains a methyl group instead of a dimethylamino group on the pyrazine ring.

    (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone: The pyridine ring is attached at a different position.

Uniqueness

The presence of the dimethylamino group on the pyrazine ring and the specific arrangement of the pyrrolidine, pyrazine, and pyridine rings make N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine unique

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-20(2)14-9-17-10-15(19-14)23-12-6-8-21(11-12)16(22)13-5-3-4-7-18-13/h3-5,7,9-10,12H,6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERAVPIAJCXWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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